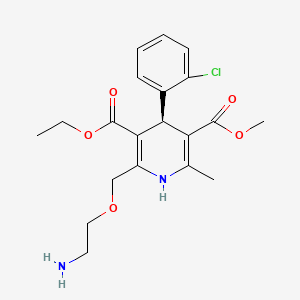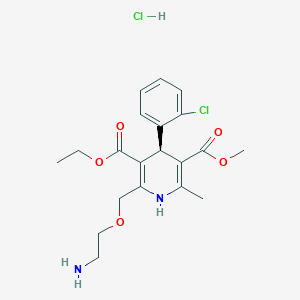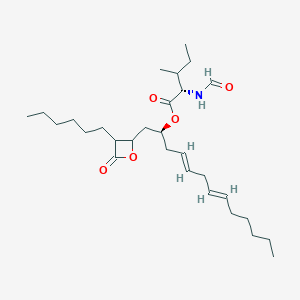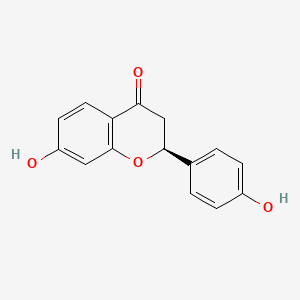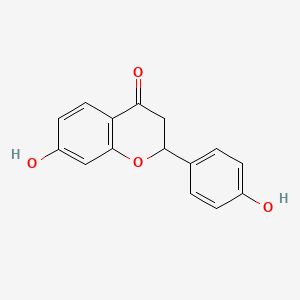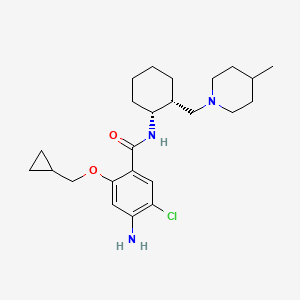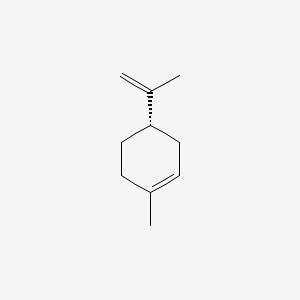
(-)-柠檬烯
描述
(-)-Limonene is a natural monoterpene found in the essential oils of many plants, including citrus fruits. It is a volatile, colorless liquid with a pleasant citrus aroma. (-)-Limonene is a key component of many fragrances, flavors, and cosmetics, and it is also used in the production of solvents, detergents, and other industrial products. In addition to its use in the food and fragrance industries, (-)-Limonene has been studied for its potential medicinal properties. Research has shown that (-)-Limonene has a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This review aims to provide an overview of the synthesis, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of (-)-Limonene.
科学研究应用
治疗应用
- 健康和疾病管理: (-)-柠檬烯展现出一系列治疗效果,包括抗炎、抗氧化、镇痛、抗癌、抗糖尿病、抗高痛觉、抗病毒和胃保护性能。这使其成为治疗各种疾病的潜在候选药物 (Vieira et al., 2018)。
- 抗癌特性: 针对乳腺癌,(-)-柠檬烯已展示出在乳腺组织中浓缩并可能诱导细胞周期停滞和减少细胞增殖的能力,暗示其在乳腺癌预防或治疗中的作用 (Miller et al., 2013)。
工业和生物技术应用
- 生物转化和微生物抗性: 研究重点是分离对柠檬烯具有抗性的微生物,旨在通过柠檬烯的生物转化探索风味化合物的生产,这是柑橘工业的副产品 (Bicas et al., 2007)。
- 生物经济: (+)-柠檬烯正在将其传统角色扩展到风味、香料和溶剂生产,应用于作为平台化学品、天然产品的提取溶剂和功能化产品的活性剂 (Ciriminna et al., 2014)。
农业和食品工业应用
- 农食工业: 包埋的柠檬烯显示出作为可持续替代合成杀虫剂和食品防腐剂的潜力。它具有作为抗菌、除草剂和抗氧化剂的应用 (Ibáñez et al., 2020)。
- 生物活性化合物的提取和合成: 柠檬烯作为绿色溶剂和合成子,用于制药、化妆品和食品成分的生产和提取 (Aissou et al., 2016)。
微生物学和药理学效应
- 抗菌特性: 柠檬烯展现出显著的抗菌活性,特别针对食源性病原体如李斯特菌。其机制包括破坏细胞完整性和壁结构,影响细胞膜通透性,以及阻碍ATP合成 (Han et al., 2019)。2. 白色念珠菌: 它展现出强大的抗白色念珠菌活性,抑制形态发生和生物膜形成。蛋白质组学分析显示,柠檬烯通过一种依赖于中间半胱氨酸蛋白酶的途径调节细胞周期并诱导白色念珠菌凋亡 (Thakre et al., 2018)。
属性
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047078 | |
| Record name | (S)-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; lemon-like odor; [CHEMINFO], Liquid | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
48 °C | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0138 mg/mL at 25 °C | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.44 [mmHg] | |
| Record name | l-Limonene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7848 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Limonene, (-)- | |
CAS RN |
5989-54-8 | |
| Record name | (S)-Limonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | l-Limonene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Limonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MAJ1Y2NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-74.3 °C | |
| Record name | (-)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure and formula of l-Limonene?
A1: l-Limonene ((S)-limonene) is a chiral molecule with the chemical formula C10H16. It is a cyclic monoterpene with a single double bond, classified as a hydrocarbon.
Q2: What are the key spectroscopic characteristics of l-Limonene?
A2: While specific spectroscopic data isn't provided in the research excerpts, l-Limonene's structure is routinely confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). GC-MS helps identify and quantify l-Limonene within complex mixtures like essential oils [, , , ].
Q3: Does l-Limonene exhibit antifungal properties?
A3: Yes, l-Limonene demonstrates antifungal activity against Candida species, particularly Candida parapsilosis []. It inhibits yeast morphogenesis and adherence to human epithelial cells, suggesting potential anti-virulence properties.
Q4: What role does l-Limonene play in plant defense mechanisms?
A4: l-Limonene is a major component of essential oils in various plants like Citrus species and mint [, , ]. These oils often contribute to a plant's defense against pests and pathogens. For instance, research on Artemisia scoparia indicates that its essential oil, rich in l-Limonene, possesses phytotoxic properties that can inhibit the germination and growth of certain plants [].
Q5: What is known about the environmental impact of l-Limonene?
A5: While l-Limonene is a naturally occurring compound, its release into the environment, particularly from industrial processes, requires careful consideration []. Research on its biodegradability and ecotoxicological effects is essential to understand its long-term impact and develop sustainable practices [, ].
Q6: Is there evidence of l-Limonene contributing to atmospheric reactions?
A6: Yes, research at the Amphitrite Point Observatory identified l-Limonene as a significant contributor to nocturnal ozone depletion events []. The study highlights the importance of understanding biogenic emissions of l-Limonene and their role in atmospheric chemistry.
Q7: What are the main applications of l-Limonene?
A7: l-Limonene is a versatile compound with applications in various industries. It is widely used as a fragrance and flavoring agent in food, cosmetics, and cleaning products []. Its solvent properties make it suitable for use in industrial cleaners and as a replacement for traditional solvents [, , ].
Q8: How does the chirality of Limonene impact its applications?
A8: Both enantiomers of Limonene, (R)-Limonene (d-limonene) and (S)-limonene (l-limonene), possess distinct olfactory properties [, ]. While d-limonene has a characteristic orange smell, l-limonene exhibits a turpentine-like odor. This difference in aroma significantly influences their applications in the fragrance industry.
Q9: Are there efforts to develop sustainable production methods for l-Limonene?
A9: The increasing demand for l-Limonene necessitates sustainable production practices. Researchers are exploring alternative extraction methods, like microwave extraction, for higher yields and reduced environmental impact [].
Q10: What are the key areas for future research on l-Limonene?
A10: Despite its widespread use, several research avenues remain unexplored for l-Limonene. Investigating its potential in drug delivery systems, understanding its interaction with biological membranes at a molecular level, and elucidating its metabolic fate are crucial for expanding its applications safely and effectively [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)


